
N-(2-cyanophenyl)-2-(1-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-2-(1-piperidinyl)acetamide, commonly known as CPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPA belongs to the class of N-phenylpiperidinylacetamides and has been extensively studied for its pharmacological properties.
作用机制
The exact mechanism of action of CPA is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing GABAergic activity, CPA may reduce neuronal excitability and prevent seizures. Additionally, CPA may have anxiolytic and analgesic effects by modulating the activity of the opioid and serotonin systems.
Biochemical and Physiological Effects
CPA has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce seizure activity and increase pain threshold. Additionally, CPA has been shown to reduce anxiety and depressive-like behaviors in animal models. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the major advantages of using CPA in lab experiments is its high yield of synthesis. Additionally, the compound has been extensively studied, and its pharmacological properties are well understood. However, one limitation of using CPA in lab experiments is its potential toxicity. The compound has been shown to have hepatotoxic effects in animal models, and caution should be exercised when using CPA in lab experiments.
未来方向
There are several future directions for research on CPA. One area of research is the development of new analogs of CPA with improved pharmacological properties. Additionally, more research is needed to fully understand the mechanism of action of CPA and its potential therapeutic applications. Finally, further studies are needed to assess the safety and toxicity of CPA in humans.
Conclusion
In conclusion, CPA is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its pharmacological properties and has been shown to exhibit anticonvulsant, anxiolytic, and analgesic properties in animal models. However, caution should be exercised when using CPA in lab experiments due to its potential toxicity. Further research is needed to fully understand the mechanism of action of CPA and its potential therapeutic applications.
合成方法
The synthesis of CPA involves the reaction of 2-cyanophenylacetic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure CPA. The yield of the synthesis process is typically high, making it a cost-effective method for producing CPA.
科学研究应用
CPA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and analgesic properties in animal models. Additionally, CPA has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound has also been studied for its potential as a treatment for depression and anxiety disorders.
属性
IUPAC Name |
N-(2-cyanophenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-10-12-6-2-3-7-13(12)16-14(18)11-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVOWCMAMVREHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanophenyl)-2-(piperidin-1-YL)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

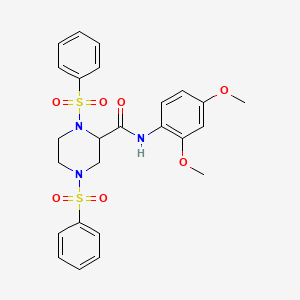
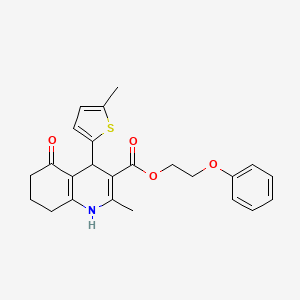
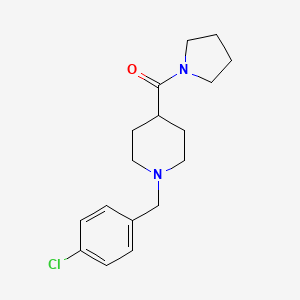
![2-(4-morpholinyl)-N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide oxalate](/img/structure/B5126436.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B5126438.png)
![1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5126440.png)
![3,4-dimethoxy-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5126453.png)
methanone](/img/structure/B5126460.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126468.png)
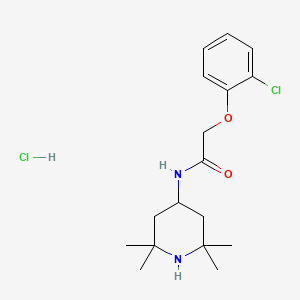

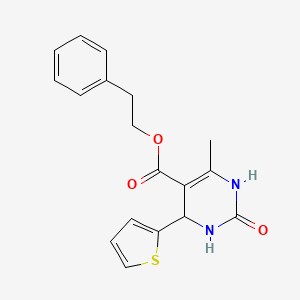
![4-tert-butyl-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5126523.png)
![[1-({1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5126528.png)